U-83836E is a novel compound recognized for its potential therapeutic applications, particularly in the context of cancer and oxidative stress-related conditions. Initially identified as a potent free radical scavenger, U-83836E has been extensively studied for its effects on nerve functions and hyperalgesia in diabetic neuropathy, as well as its role as an inhibitor of gamma-glutamylcyclotransferase, a protein implicated in tumor progression.
U-83836E was first synthesized and characterized in the early 2000s, with significant research emerging around its pharmacological properties. Studies have demonstrated its efficacy in various biological contexts, particularly in preclinical models of disease.
U-83836E belongs to the class of lazaroids, which are known for their antioxidant properties. It is classified as a free radical scavenger and has been identified as a gamma-glutamylcyclotransferase inhibitor, making it relevant in cancer research and treatment.
The synthesis generally requires careful control of reaction conditions, including temperature and pH, to ensure the desired purity and yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound.
U-83836E's molecular formula is , indicating a complex structure with multiple rings and functional groups. The specific arrangement of atoms contributes to its biological activity.
The compound has a molecular weight of approximately 373.46 g/mol. Its structural features include:
U-83836E participates in various chemical reactions primarily due to its functional groups. It acts as an electron donor, which allows it to neutralize free radicals effectively.
In biological systems, U-83836E can react with reactive oxygen species (ROS), thus mitigating oxidative stress. The specific reaction pathways involve redox reactions where U-83836E donates electrons to oxidants, leading to the formation of less reactive species.
The mechanism by which U-83836E exerts its effects involves multiple pathways:
Studies have shown that U-83836E effectively reduces tumor growth in xenograft models by modulating these pathways without significant systemic toxicity .
U-83836E is typically presented as a solid at room temperature. Its solubility depends on the solvent used but is generally soluble in organic solvents due to its hydrophobic regions.
Key chemical properties include:
Relevant analyses often utilize spectroscopic methods to assess these properties accurately.
U-83836E has several promising applications:
Research continues to explore new therapeutic avenues for U-83836E, emphasizing its multifaceted roles in both oncology and neuropharmacology .
U-83836E, chemically designated as (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol dihydrochloride, is a synthetic lazaroid compound with the molecular formula C~30~H~46~Cl~2~N~6~O~2~ and a molecular weight of 593.6 Da [1] [6] [8]. Its structure integrates two pharmacologically significant motifs: a chromanol antioxidant core (derived from vitamin E) and a piperazine-pyrimidine moiety with dual pyrrolidine substituents [7] [10]. The stereochemistry at the C2 position is exclusively R-configured, which is critical for its biological activity [8] [9]. This hybrid architecture enables both membrane association (via the lipid-soluble chromanol ring) and targeted interactions with enzymatic sites (through the polar heterocyclic domain) [7] [10].
Table 1: Structural and Physicochemical Properties of U-83836E
Property | Descriptor |
---|---|
IUPAC Name | (2R)-2-[[4-(2,6-Dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethylchroman-6-ol dihydrochloride |
Canonical SMILES | CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl |
CAS Registry | 133681-84-2 (free base); 137018-55-4 (dihydrochloride) |
Solubility Profile | Water (50 mM); Ethanol (75 mM) |
Partition Coefficient (LogP) | Predicted 4.1 (indicating high lipophilicity) |
U-83836E emerged from the 21-aminosteroid ("lazaroid") class developed in the late 1980s to address limitations of glucocorticoid neuroprotection while eliminating glucocorticoid receptor-mediated side effects [7]. These compounds were engineered to inhibit iron-catalyzed lipid peroxidation in cellular membranes, a key driver of oxidative injury in neurological and cardiovascular tissues [7] [10]. Early lazaroids like tirilazad (U-74006F) demonstrated efficacy in in vitro models but faced pharmacokinetic challenges, including poor blood-brain barrier penetration [7]. U-83836E was optimized as a second-generation lazaroid by incorporating the vitamin E-mimetic chromanol ring, enhancing its antioxidant potency to >100-fold that of α-tocopherol [8] [10]. Its designation as a "lazaroid" (alluding to Lazarus) reflects its capacity to rescue cells from oxidative death [7].
Key milestones in its development include:
U-83836E exerts multifaceted effects on cellular redox systems beyond direct radical scavenging. It modulates key enzymes involved in glutathione metabolism and redox signaling:
■ γ-Glutamylcyclotransferase (GGCT) Inhibition
In 2021, U-83836E was identified as a selective GGCT inhibitor via high-throughput screening [4]. GGCT catalyzes the conversion of γ-glutamyl dipeptides to 5-oxoproline and amino acids, a critical step in glutathione recycling. Cancer cells frequently overexpress GGCT to maintain glutathione pools that buffer oxidative stress. U-83836E binds GGCT with high affinity, disrupting glutathione homeostasis and inducing oxidative stress selectively in malignant cells. In orthotopic MCF7 breast cancer xenografts, this inhibition reduced tumor growth by >60% without systemic toxicity [4].
■ Caspase-1 Inflammasome Suppression
U-83836E acts as a reversible, time-dependent caspase-1 inhibitor (K~i~ = 48.0 nM) [3]. Caspase-1 drives pyroptotic cell death and processes pro-inflammatory cytokines (IL-1β/IL-18). By allosterically inactivating caspase-1, U-83836E interrupts inflammasome amplification cascades in neurological and inflammatory disease models. This mechanism operates independently of its antioxidant effects, as confirmed through kinetic analyses [3].
■ PKCε-Mediated Cardioprotection
In myocardial ischemia-reperfusion injury, U-83836E (5 mg/kg) enhances translocation of protein kinase Cε (PKCε) from cytosol to membranes [10]. This activation:
Table 2: Enzymatic Targets and Functional Consequences of U-83836E
Target | Inhibition Constant | Biological Consequence | Validated Model |
---|---|---|---|
γ-Glutamylcyclotransferase (GGCT) | Not reported | Glutathione depletion; selective cancer cell death | MCF7 breast cancer xenografts [4] |
Caspase-1 | K~i~ = 48.0 nM | Reduced IL-1β/IL-18 maturation; attenuated pyroptosis | In vitro enzyme screening [3] |
Iron-dependent lipid peroxidation | IC~50~ = 1.5 μM | Preservation of membrane integrity | Rat cortical neurons [8] |
PKCε activation | N/A (activator) | Enhanced mitochondrial resilience | Rat myocardial ischemia [10] |
U-83836E thus represents a unique multi-pathway regulator of oxidative and inflammatory stress, with therapeutic implications spanning neurodegeneration, cardioprotection, and oncology. Its ability to concurrently target enzymatic effectors (GGCT, caspase-1) and signaling nodes (PKCε) while scavenging diverse radicals underpins its pharmacological significance [3] [4] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1